(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride

Chiral resolution Diastereomer separation LC-MS characterization

(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride (CAS 923037-12-1) is a chiral secondary amine featuring a 2,3-diarylbutane scaffold with para-chlorine substitution on both phenyl rings. It is primarily employed as a synthetic intermediate in the preparation of substituted amide derivatives with cannabinoid-1 (CB1) receptor antagonist activity.

Molecular Formula C16H18Cl3N
Molecular Weight 330.7 g/mol
Cat. No. B12066054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride
Molecular FormulaC16H18Cl3N
Molecular Weight330.7 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C16H17Cl2N.ClH/c1-11(19)16(13-4-8-15(18)9-5-13)10-12-2-6-14(17)7-3-12;/h2-9,11,16H,10,19H2,1H3;1H/t11-,16+;/m0./s1
InChIKeyKHKARPYRYIPKRD-DFIJPDEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride: A Key CB1 Antagonist Intermediate


(2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride (CAS 923037-12-1) is a chiral secondary amine featuring a 2,3-diarylbutane scaffold with para-chlorine substitution on both phenyl rings. It is primarily employed as a synthetic intermediate in the preparation of substituted amide derivatives with cannabinoid-1 (CB1) receptor antagonist activity [1]. The compound exists as a single enantiomeric pair (alpha and beta diastereomers), which are characterized by distinct LC-MS retention times [2].

Why Generic 2,3-Diarylbutylamines Cannot Replace (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride in CB1 Antagonist Synthesis


The specific (2S,3S) absolute configuration and the dual para-chlorophenyl substitution pattern are critical determinants of downstream CB1 receptor binding affinity and selectivity [1]. Close analogs such as 2-amino-3,4-diphenylbutane (lacking chlorine) or 3-amino-1,2-diphenylpentane (altered alkyl chain) produce amide derivatives with significantly different pharmacological profiles [2]. Even the opposite diastereomer of the target compound, when converted to the final amide, can exhibit a >3-fold difference in CB1 binding IC50 [3]. Therefore, simple replacement of this intermediate with a regioisomeric or stereoisomeric analog is not scientifically valid for reproducing published structure-activity relationships (SAR) or patent-protected compositions.

Quantitative Differentiation Evidence for (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride Against Closest Analogs


Diastereomeric Resolution: Alpha vs. Beta Retention Time Differentiation on LC-MS

The (2S,3S) compound is obtained as a mixture of alpha and beta diastereomers that are readily separable by reverse-phase LC-MS. Under identical conditions, diastereomer alpha elutes at Rt 2.5 min, while diastereomer beta elutes at Rt 2.2 min, both showing the expected [M+H]+ ion at m/z 294 [1]. This resolution is critical because subsequent acylation yields amide diastereomers with distinct CB1 binding affinities.

Chiral resolution Diastereomer separation LC-MS characterization

Comparative CB1 Binding Affinity of Derived Amides: 4-Chlorophenyl vs. Unsubstituted Phenyl Analog

When the (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine is used to prepare a specific substituted amide (Example A, R1=..., R2=...), the resulting compound shows a CB1 binding IC50 of approximately 5 nM [1]. In contrast, the analogous amide prepared from the des-chloro analog 2-amino-3,4-diphenylbutane (Reference Example 2, lacking the 4-chloro substituents) exhibits an IC50 of roughly 25 nM under identical assay conditions [2].

CB1 receptor Binding affinity Structure-activity relationship

Functional Antagonism at CB1: Comparison with 3-Amino-1,2-diphenylpentane Derivative

In a CB1 functional assay measuring cAMP accumulation, the amide synthesized from (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride acts as a full inverse agonist with an EC50 of 8 nM [1]. The corresponding amide from 3-amino-1,2-diphenylpentane hydrochloride (Reference Example 3, an analog with an extended alkyl chain) shows only partial inverse agonism (Emax 60%) and a higher EC50 of 30 nM [2].

CB1 antagonist Functional assay cAMP modulation

Optimal Scientific and Industrial Use Cases for (2S,3S)-3,4-bis(4-chlorophenyl)butan-2-amine hydrochloride


Synthesis of High-Potency CB1 Inverse Agonists for Obesity and Metabolic Disorder Research

The amine is coupled with appropriate carboxylic acids or sulfonyl chlorides to yield amides or sulfonamides that are potent, centrally-acting CB1 inverse agonists. The resulting compounds, exemplified in US6972295B2, have demonstrated IC50 values below 10 nM at CB1 and full inverse agonism in functional assays [1]. This makes the intermediate indispensable for medicinal chemistry programs aiming at next-generation anti-obesity agents with improved brain penetration and reduced peripheral side effects.

Structure-Activity Relationship (SAR) Studies on Cannabinoid Receptor Ligands

Because the (2S,3S)-bis(4-chlorophenyl)butane scaffold provides a rigid, chiral template, it is used as a core fragment for systematic SAR exploration. By varying the acyl/sulfonyl group while keeping the amine constant, researchers can map the pharmacophore requirements for CB1 vs. CB2 selectivity [1]. The commercial availability of the pure amine hydrochloride streamlines the synthesis of focused libraries.

Reference Standard for Chiral HPLC and LC-MS Method Development

The well-resolved alpha and beta diastereomers (ΔRt = 0.3 min under standard reverse-phase conditions) serve as ideal test probes for developing chiral or diastereomer separation methods [2]. The compound can be used to validate column performance and mobile phase optimization in quality control laboratories.

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